Isopropyl mesityl sulfide
Overview
Description
Isopropyl mesityl sulfide is an organic compound with the molecular formula C12H18S. It is characterized by the presence of an isopropyl group and a mesityl group attached to a sulfur atom. This compound is part of the sulfide family, which are sulfur analogs of ethers. Sulfides are known for their distinctive chemical properties and reactivity, making them valuable in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl mesityl sulfide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Isopropyl mesityl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to sulfides. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted sulfides depending on the reactants used
Scientific Research Applications
Mechanism of Action
The mechanism by which isopropyl mesityl sulfide exerts its effects involves its ability to participate in various chemical reactions. The sulfur atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role in organic synthesis and potential biological activities. The specific molecular targets and pathways involved depend on the context of its application, whether in chemical reactions or biological systems .
Comparison with Similar Compounds
Mesityl oxide: Another compound containing the mesityl group but with different reactivity due to the presence of an oxygen atom.
Isopropyl sulfide: Similar in structure but lacks the mesityl group, resulting in different chemical properties and applications.
Uniqueness: Isopropyl mesityl sulfide is unique due to the combination of the isopropyl and mesityl groups attached to the sulfur atom. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis .
Properties
IUPAC Name |
1,3,5-trimethyl-2-propan-2-ylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGPXXWKUCASKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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